molecular formula C20H27N7 B12244484 2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12244484
M. Wt: 365.5 g/mol
InChI Key: XZOCAAZRMILZGE-UHFFFAOYSA-N
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Description

2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with tert-butyl, dimethyl, and a pyrrolo[2,3-d]pyrimidinyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactionsThe pyrrolo[2,3-d]pyrimidinyl piperazine moiety is then attached via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alkoxides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into specific binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its combination of tert-butyl, dimethyl, and pyrrolo[2,3-d]pyrimidinyl piperazine moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H27N7

Molecular Weight

365.5 g/mol

IUPAC Name

4-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C20H27N7/c1-13-14(2)24-19(20(3,4)5)25-17(13)26-8-10-27(11-9-26)18-15-6-7-21-16(15)22-12-23-18/h6-7,12H,8-11H2,1-5H3,(H,21,22,23)

InChI Key

XZOCAAZRMILZGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CN4)C(C)(C)C)C

Origin of Product

United States

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